molecular formula C10H14N2O4 B6257832 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate CAS No. 927889-59-6

3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B6257832
CAS No.: 927889-59-6
M. Wt: 226.23 g/mol
InChI Key: URRLMKSFDQSKEX-UHFFFAOYSA-N
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Description

3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with hydrazine hydrate, followed by the addition of ethyl acetoacetate. The reaction is carried out in the presence of a base such as sodium ethoxide, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the ester functionalities, makes it a versatile intermediate for further chemical modifications .

Properties

CAS No.

927889-59-6

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6(3)8(12-11-7)10(14)16-5-2/h4-5H2,1-3H3,(H,11,12)

InChI Key

URRLMKSFDQSKEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C(=O)OCC)C

Purity

95

Origin of Product

United States

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